![molecular formula C19H22ClN3O2S B2682506 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2310153-08-1](/img/structure/B2682506.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
BenchChem offers high-quality (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized various 1,3,4-thiadiazole derivatives, including our compound of interest, and evaluated their antimicrobial properties .
- Against bacterial strains such as E. coli, B. mycoides, and C. albicans, some derivatives exhibited promising activity. Notably, four compounds outperformed others in terms of antimicrobial efficacy .
- While specific studies on our compound are limited, 1,3,4-thiadiazoles have been investigated for their anticancer properties .
- Although not directly studied for anti-inflammatory activity, 1,3,4-thiadiazoles have been associated with inhibiting inflammation .
- 1,3,4-Thiadiazoles find applications beyond medicine. Their chemical reactivity makes them interesting for industrial processes .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Effects
Industrial Applications
properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-15-5-3-14(4-6-15)19(9-1-2-10-19)17(24)23-11-7-16(8-12-23)25-18-22-21-13-26-18/h3-6,13,16H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKVXEYHITUJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone |
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